molecular formula C11H20O2 B14512463 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 63221-72-7

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane

Katalognummer: B14512463
CAS-Nummer: 63221-72-7
Molekulargewicht: 184.27 g/mol
InChI-Schlüssel: WUGWDWGSAKZRBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane is an organic compound with the molecular formula C11H20O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is also known as 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol. This reaction is carried out under acidic conditions to form the ketal . The reaction can be represented as follows:

Cyclohexanone+2,2-dimethyl-1,3-propanediolThis compound\text{Cyclohexanone} + \text{2,2-dimethyl-1,3-propanediol} \rightarrow \text{this compound} Cyclohexanone+2,2-dimethyl-1,3-propanediol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: A closely related compound with similar structural features.

    1,5-Dioxaspiro[5.5]undecane: Another spiro compound with a different substitution pattern.

    3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: A ketone derivative with distinct chemical properties.

Uniqueness

3,9-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern and spiro structure, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .

Eigenschaften

CAS-Nummer

63221-72-7

Molekularformel

C11H20O2

Molekulargewicht

184.27 g/mol

IUPAC-Name

3,9-dimethyl-1,5-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-11/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

WUGWDWGSAKZRBI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(CC1)OCC(CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.